molecular formula C14H13N3O3S B2933310 N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE CAS No. 1421473-15-5

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2933310
CAS No.: 1421473-15-5
M. Wt: 303.34
InChI Key: HKDLHUCPZIHYAE-UHFFFAOYSA-N
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Description

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a furan ring, a benzothiadiazole moiety, and a carboxamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common route includes the formation of the furan ring followed by the introduction of the benzothiadiazole moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

    Substitution: Various substituents can be introduced to the benzothiadiazole moiety or the furan ring to create new derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction can lead to hydroxylated or aminated products.

Scientific Research Applications

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.

Comparison with Similar Compounds

Similar Compounds

    N-(3-FURAN-2-YL-1-PHENYL-1H-PYRAZOL-5-YL)AMIDES: These compounds share the furan ring and have similar biological activities.

    FURAN-2-YL DERIVATIVES:

    BENZOTHIADIAZOLE DERIVATIVES: Compounds with the benzothiadiazole moiety are often used in materials science and medicinal chemistry.

Uniqueness

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c18-12(13-2-1-7-20-13)5-6-15-14(19)9-3-4-10-11(8-9)17-21-16-10/h1-4,7-8,12,18H,5-6H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDLHUCPZIHYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)C2=CC3=NSN=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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